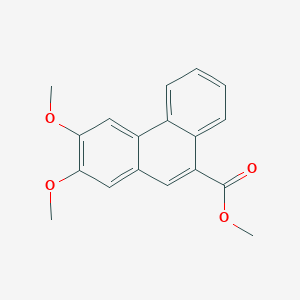

Methyl 2,3-dimethoxyphenanthrene-9-carboxylate

Description

Properties

CAS No. |

35675-93-5 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

methyl 2,3-dimethoxyphenanthrene-9-carboxylate |

InChI |

InChI=1S/C18H16O4/c1-20-16-9-11-8-15(18(19)22-3)13-7-5-4-6-12(13)14(11)10-17(16)21-2/h4-10H,1-3H3 |

InChI Key |

ONZSGFXVWHIJSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C3=CC=CC=C3C(=CC2=C1)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Procedure Summary

- Starting from 2,3-dimethoxyphenyl acrylic acid methyl ester derivatives, the reaction mixture is stirred at room temperature in a sealed reaction tube.

- The reaction is typically conducted for several hours (e.g., 4 hours) under mild conditions.

- After completion, the reaction is quenched with water and extracted with dichloromethane.

- The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by chromatographic column techniques to yield the target this compound as a solid.

Reaction Conditions and Results

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 4 hours |

| Work-up | Quench with water, extraction with CH2Cl2, drying over MgSO4 |

| Purification | Silica gel column chromatography |

| Yield | Approximately 85-90% (varies with substrate) |

| Product Appearance | Light yellow solid |

This method is noted for its simplicity, mild conditions, and relatively high yields, making it suitable for synthesizing various polymethoxyphenanthrene derivatives.

Following the formation of the phenanthrene core, the introduction or confirmation of the methyl ester group at the 9-position is typically achieved by esterification reactions or direct synthesis of the methyl ester derivative.

Esterification Details

- The carboxylic acid precursor, such as 2,3-dimethoxyphenanthrene-9-carboxylic acid, is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- The reaction mixture is heated under reflux to facilitate ester formation.

- Upon completion, the reaction is cooled, and the product is isolated by extraction and purification.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Reagents | Methanol, acid catalyst |

| Temperature | Reflux (~65°C for methanol) |

| Reaction Time | Several hours (typically 4-8 h) |

| Work-up | Neutralization, extraction, drying |

| Purification | Chromatography or recrystallization |

| Yield | High, often >90% |

This esterification step is crucial for obtaining the methyl ester functional group, which enhances the compound's solubility and facilitates further chemical modifications.

Alternative Synthetic Routes and Functionalization

Additional synthetic routes involve the selective hydroxylation, benzylation, or other functional group modifications on the phenanthrene core, followed by esterification or hydrolysis steps to yield this compound derivatives.

For example, a sequence reported includes:

- Oxidation of phenanthrene derivatives using ferric chloride (FeCl3) in dichloromethane at low temperatures (0–5°C) under nitrogen atmosphere.

- Subsequent benzylation using benzyl bromide and potassium carbonate in acetone under reflux.

- Hydrolysis of esters to acids using potassium hydroxide in aqueous methanol under reflux.

- Re-esterification or further derivatization as needed.

These steps allow for fine-tuning of substitution patterns and functional groups, enabling the preparation of this compound with high purity and yield.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidative intramolecular coupling | 2,3-dimethoxyphenyl acrylic methyl ester, sealed tube, room temp, 4 h | 85-90 | Efficient phenanthrene core formation |

| 2 | Esterification of carboxylic acid | Methanol, acid catalyst, reflux, 4-8 h | >90 | Converts acid to methyl ester |

| 3 | Functional group modifications (hydroxylation, benzylation) | FeCl3 oxidation, benzyl bromide/K2CO3, reflux | 50-90 | Enables substitution pattern tuning |

| 4 | Hydrolysis and re-esterification | KOH in aqueous methanol, reflux | 90+ | Converts esters to acids and back |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethoxyphenanthrene-9-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 2,3-dimethoxyphenanthrene-9-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential in biological assays, including antiviral and anticancer activities.

Medicine: Phenanthrene derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethoxyphenanthrene-9-carboxylate involves its interaction with specific molecular targets. The methoxy groups and carboxylate ester play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Phenanthrene Carboxylate Esters

Methyl 9-Phenanthrenecarboxylate (CAS 1217-49-8)

- Molecular Formula : C₁₆H₁₂O₂ .

- Key Differences : The absence of methoxy groups at positions 2 and 3 reduces steric hindrance and electronic effects compared to the target compound. This likely results in lower melting points and altered solubility in polar solvents .

Ethyl Phenanthrene-9-Carboxylate (CAS 4895-92-5)

- Molecular Formula : C₁₇H₁₄O₂ .

- Substituents : Ethyl ester at position 8.

- Ethyl esters generally exhibit lower volatility and higher boiling points than methyl esters .

Methoxy-Substituted Phenanthrenes

9,10-Dimethoxyphenanthrene (CAS 13935-65-4)

- Molecular Formula : C₁₆H₁₄O₂ .

- Substituents : Methoxy groups at positions 9 and 10.

- Key Differences : The placement of methoxy groups at 9 and 10 creates a planar structure with strong π-π stacking interactions, enhancing crystallinity. In contrast, the 2,3-dimethoxy configuration in the target compound may introduce steric clashes, reducing packing efficiency .

3,6-Diacetyl-9,10-Dimethoxyphenanthrene

- Molecular Formula : C₂₀H₁₆O₄ .

- Substituents : Acetyl groups at 3 and 6; methoxy at 9 and 10.

- Key Differences : Acetyl groups increase electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. The target compound’s ester group at position 9 may exhibit similar reactivity but with different steric accessibility .

Halogenated and Fluorinated Analogues

9-(2-Fluoro-6-Methoxyphenyl)Phenanthrene (CAS 146746-55-6)

- Molecular Formula : C₂₁H₁₅FO .

- Substituents : Fluorine at position 2; methoxy at position 4.

- Key Differences : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug design. The target compound’s methoxy groups lack this effect but may improve solubility in aqueous media .

Biological Activity

Methyl 2,3-dimethoxyphenanthrene-9-carboxylate is a phenanthrene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a phenanthrene core with methoxy groups at the 2 and 3 positions and a carboxylate group at the 9 position. This unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects through:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes, potentially leading to reduced proliferation of cancer cells.

- Cellular Interference : The compound may interfere with cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of phenanthrene can induce apoptosis in tumor cells by activating intrinsic pathways associated with mitochondrial dysfunction .

Table 1: Cytotoxicity Data

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate activity against certain pathogenic bacteria and fungi, indicating potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Candida albicans | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

Case Studies

- In Vitro Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The mechanism was linked to the induction of apoptosis through caspase activation.

- Comparative Analysis : When compared to other phenanthrene derivatives such as 3,6-Dimethoxyphenanthrene-9-carboxylic acid, this compound showed superior cytotoxic effects against certain cancer cell lines while maintaining lower toxicity levels in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.